molecular formula C10H20N4S B1490948 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide CAS No. 2097996-05-7

4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide

Cat. No. B1490948
CAS RN: 2097996-05-7
M. Wt: 228.36 g/mol
InChI Key: GFQRBARYOJGXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with tetrahydro-4H-thiopyran-4-one . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide” is C10H20N4S . The average mass is 228.358 Da and the monoisotopic mass is 228.140869 Da .


Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-one, a similar compound, has been used in multicomponent reactions, resulting in the formation of sulfur- and nitrogen-containing polyheterocyclic systems .


Physical And Chemical Properties Analysis

The compound “4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide” is a solid at room temperature .

Scientific Research Applications

Preparation of Stable Free Nitroxyl Radicals

Tetrahydro-4H-thiopyran-4-ones, a class of compounds to which our compound belongs, are valuable reagents for the preparation of stable free nitroxyl radicals .

Photosensitive Semiconductors and Electrochromic Materials

These compounds are also used in the creation of photosensitive semiconductors and electrochromic materials . This makes them valuable in the field of electronics and materials science.

Synthetic Juvenile Hormones and Pheromones

Tetrahydro-4H-thiopyran-4-ones are used in the synthesis of juvenile hormones and pheromones . These synthetic hormones and pheromones can be used in various biological and agricultural applications.

Polypropionate Fragments – Precursors to Natural Product Analogs

These compounds serve as precursors to natural product analogs, specifically polypropionate fragments . This makes them valuable in the field of organic synthesis and drug discovery.

Antitumor, Antibacterial, Antiparasitic, and Antifungal Activities

Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activities . This suggests potential applications in the development of new therapeutic agents.

Inhibitors of Phosphodiesterase and β-secretase BACE1

These compounds have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . This indicates potential applications in the treatment of diseases such as Alzheimer’s disease and other conditions where these enzymes play a crucial role.

Multicomponent Reactions

Recently, tetrahydro-4H-thiopyran-4-one has been widely used in multicomponent reactions, consistent with the principles of green chemistry . This makes it a valuable tool in the development of new synthetic methodologies.

Preparation of Dipeptides, Spiroimidazolones, and Tetrahydrocarbazoles

The product has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . This indicates its potential use in peptide synthesis and the creation of complex heterocyclic structures.

properties

IUPAC Name

4-(thian-4-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQRBARYOJGXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide
Reactant of Route 4
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide
Reactant of Route 6
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.